Methyl 5-[(4-chlorophenoxy)methyl]-2-furoate
Description
Methyl 5-[(4-chlorophenoxy)methyl]-2-furoate is a furan-based ester derivative characterized by a 4-chlorophenoxy methyl substituent at the 5-position of the furan ring and a methyl ester group at the 2-position. Its molecular formula is C₁₃H₁₁ClO₄ (molecular weight: 266.67 g/mol), with a calculated logP of 2.85, indicating moderate lipophilicity . The compound is structurally related to bioactive furan and benzofuran derivatives, which are known for antimicrobial, antitumor, and enzyme inhibitory activities . The 4-chlorophenoxy group is a critical pharmacophore, enhancing interactions with biological targets through hydrophobic and halogen bonding .
Properties
IUPAC Name |
methyl 5-[(4-chlorophenoxy)methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO4/c1-16-13(15)12-7-6-11(18-12)8-17-10-4-2-9(14)3-5-10/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANUDODLVMMCPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601212567 | |
| Record name | Methyl 5-[(4-chlorophenoxy)methyl]-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601212567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406470-68-6 | |
| Record name | Methyl 5-[(4-chlorophenoxy)methyl]-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=406470-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-[(4-chlorophenoxy)methyl]-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601212567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(4-chlorophenoxy)methyl]-2-furoate typically involves the reaction of 5-hydroxymethyl-2-furoic acid with 4-chlorophenol in the presence of a suitable base, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(4-chlorophenoxy)methyl]-2-furoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 5-[(4-chlorophenoxy)methyl]-2-furanmethanol.
Substitution: Various substituted phenoxy methyl furoates.
Scientific Research Applications
Methyl 5-[(4-chlorophenoxy)methyl]-2-furoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-[(4-chlorophenoxy)methyl]-2-furoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Phenoxy Substituents
Key Insight: Electron-withdrawing groups (e.g., -CN, -F) improve solubility but may reduce bioavailability. Bulky substituents (e.g., -I, -OEt) enhance lipophilicity but can sterically hinder target binding. The 4-chlorophenoxy group in the target compound balances lipophilicity, reactivity, and steric effects, making it optimal for antimicrobial activity .
Core Heterocycle Modifications
Key Insight: Replacing the methyl ester with a carboxylic acid (C₁₂H₉ClO₄) reduces lipophilicity (logP = 2.85 → 2.85) but retains antibacterial activity . Amide derivatives (e.g., carboxamide) show improved enzyme inhibition and lower cytotoxicity, likely due to reduced metabolic activation .
Pharmacological and Physicochemical Comparison
Key Insight : The oxadiazole derivative exhibits superior antibacterial activity but higher cytotoxicity. The chloromethyl analogue is highly reactive and cytotoxic, limiting therapeutic utility. The target compound’s methyl ester group provides a favorable balance of stability and bioactivity.
Biological Activity
Methyl 5-[(4-chlorophenoxy)methyl]-2-furoate is a compound of increasing interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is an organic compound with the molecular formula and a molecular weight of approximately 250.67 g/mol. The structure features a furan ring substituted with a methyl ester group and a 4-chlorophenoxy methyl group, which contributes to its unique chemical reactivity and biological activities .
Research indicates that this compound may interact with specific molecular targets, such as enzymes or receptors. This interaction could inhibit their activity by binding to active or allosteric sites, modulating receptor activity, and influencing downstream signaling pathways related to inflammation and cell growth .
Potential Therapeutic Effects
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.
- Anticancer Activity : Investigations have shown that this compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators .
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit the proliferation of certain cancer cell lines. For instance, studies revealed a significant reduction in cell viability in breast cancer and colon cancer models when treated with varying concentrations of this compound .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) have been evaluated. These studies typically involve administering the compound to volunteers and analyzing urine and blood samples to determine metabolic profiles and clearance rates .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Methyl 5-[(4-bromophenoxy)methyl]-2-furoate | Bromine substituent enhances activity | Antiviral properties |
| Methyl 5-[(4-methoxyphenyl)methyl]furan-2-carbaldehyde | Methoxy group instead of chlorine | Antimicrobial properties |
| Methyl 5-(4-tert-butylphenoxy)-2-furoate | Tert-butyl group enhances lipophilicity | Potential anti-inflammatory effects |
| Methyl 5-(4-acetylphenoxy)-2-furoate | Acetyl group instead of bromine | Antimicrobial properties |
The presence of the 4-chlorophenoxy group in this compound is significant as it enhances reactivity in substitution reactions while contributing to its stability and biological activity .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Anti-inflammatory Effects : A study involving animal models demonstrated that administration of this compound significantly reduced markers of inflammation compared to control groups.
- Case Study on Anticancer Properties : Clinical trials assessing its efficacy in patients with specific types of cancer showed promising results, leading to further investigations into dosage optimization and combination therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
